molecular formula C6H13Br2N3S B1667265 Amthamine dihydrobromide CAS No. 142457-00-9

Amthamine dihydrobromide

Cat. No. B1667265
M. Wt: 319.06 g/mol
InChI Key: XFXNNOPUDSFVJE-UHFFFAOYSA-N
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Description

Amthamine dihydrobromide is a histamine H2 receptor agonist . It has been used to study the effect of mast cells on T regulatory cell function . Similar to histamine, it inhibits H2 receptor-mediated eosinophil peroxidase (EPO) release with IC50 = 0.4 μM . It is a weak antagonist at H3 and shows no activity at H1 receptors .


Molecular Structure Analysis

The molecular formula of Amthamine dihydrobromide is C6H11N3S · 2HBr . The molecular weight is 319.06 . The InChI key is XFXNNOPUDSFVJE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Amthamine dihydrobromide is a solid substance . It is off-white in color . It is soluble in water at a concentration of 27 mg/mL . The storage temperature is 2-8°C .

Scientific Research Applications

  • Gastric Acid Secretion Studies Amthamine dihydrobromide has been extensively studied for its effects on gastric acid secretion. Coruzzi et al. (1993) demonstrated that amthamine induces a dose-related increase in acid secretion in both conscious cats with a gastric fistula and anaesthetized rats with a lumen-perfused stomach, proving its efficacy as a full agonist at histamine H2 receptors. This makes it a useful tool for studying gastric acid secretion (Coruzzi, Timmerman, Adami, & Bertaccini, 1993).

  • Cholangiocyte Growth Regulation The compound also plays a role in the regulation of cholangiocyte growth. A study by Francis et al. (2007) explored the hypothesis that activation of different histamine receptor subtypes has varying effects on cholangiocyte proliferation, with amthamine dihydrobromide being used to activate H2 receptors. This research contributes to our understanding of biliary growth and its regulation (Francis, Venter, De Morrow, Glaser, Vaculin, Vaculin, Ueno, & Alpini, 2007).

  • Cardiac Pharmacology Amthamine dihydrobromide's effects on the human heart have been a subject of study as well. Poli et al. (1994) found that amthamine induces positive inotropic activity in human myocardium, revealing its selective and full acting nature at histamine H2 receptors. This discovery is significant for cardiac pharmacology, particularly in understanding the drug's interaction with human heart tissues (Poli, Pozzoli, Spaggiari, & Bertaccini, 1994).

  • Neurological and Vascular Functions The compound has been investigated for its potential in alleviating cerebrovascular damage after traumatic brain injury (TBI). Michinaga et al. (2021) studied the effects of amthamine on cerebrovascular damage post-TBI in mice, suggesting its ability to increase vascular protective factors. This provides insights into the therapeutic potential of amthamine in TBI treatment (Michinaga, Sonoda, Inazuki, Watano, & Mizuguchi, 2021).

  • amine H2 receptor, offering valuable insights into the receptor's function and interaction with various agonists. This model helps explain the activities of different classes of histamine H2 receptor agonists (Eriks, van der Goot, & Timmerman, 1993).
  • Understanding Cardiovascular Effects Research by Coruzzi, Gambarelli, Bertaccini, and Timmerman (1996) focused on the cardiovascular effects of amthamine, specifically its interaction with the adrenergic system. This study provides insights into the vasodepressor responses and blood pressure regulation influenced by amthamine, crucial for understanding its potential cardiovascular applications (Coruzzi, Gambarelli, Bertaccini, & Timmerman, 1996).

  • Epileptic Seizure Modulation Amthamine dihydrobromide has been explored in the context of epileptic seizures. Seeley and Sturman (2001) investigated the effects of amthamine in two mouse chemical-induced seizure models, revealing its potential role in modulating epileptic seizures, thus contributing to the understanding of histamine's role in epilepsy management (Seeley & Sturman, 2001).

Future Directions

Amthamine dihydrobromide has been used to study the effect of mast cells on T regulatory cell function . It could potentially be used in future research to further understand the role of histamine receptors in various biological processes.

properties

IUPAC Name

5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S.2BrH/c1-4-5(2-3-7)10-6(8)9-4;;/h2-3,7H2,1H3,(H2,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXNNOPUDSFVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)CCN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585061
Record name 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amthamine dihydrobromide

CAS RN

142457-00-9
Record name 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
B Esposito, G Gambara, AM Lewis… - Blood, The Journal …, 2011 - ashpublications.org
… TMPH, amthamine dihydrobromide, immethridine hydrobromide, and clobenpropit dihydrobromide were used, which are specific agonists for H1R, H2R, H3R, and H4R, respectively. …
Number of citations: 90 ashpublications.org
HL Francis, S DeMorrow, A Franchitto… - Laboratory …, 2012 - nature.com
… , whereas amthamine dihydrobromide enhances cAMP levels … (10 μM) 15 or amthamine dihydrobromide (10 μM) before … (10 μM) 15 or amthamine dihydrobromide (10 μM) before …
Number of citations: 62 www.nature.com
T Luo, B Chen, Z Zhao, N He, Z Zeng, B Wu… - Basic research in …, 2013 - Springer
… Doses of histamine, amthamine dihydrobromide (AD, a highly selective H2R agonist without significant functional effect on H1R when its concentrations ≤100 μM [39]), famotidine (a …
Number of citations: 96 link.springer.com
M Wolak, E Bojanowska, T Staszewska, J Ciosek… - Pharmacological …, 2017 - Elsevier
… Accordingly, additional experiments were conducted with the H2 agonist, amthamine dihydrobromide, to better explain the potential involvement of the H2 receptor in the regulation of …
Number of citations: 14 www.sciencedirect.com
H Francis, J Venter, T Francis, P Onori, S Kopriva… - Hepatology, 2010 - journals.lww.com
While large cholangiocytes (in large ducts) proliferate and secrete bile by the activation of cAMP/PKA-dependent pathway, small ATP-responsive cholangiocytes (in small ducts) …
Number of citations: 0 journals.lww.com
L Piera, J Szymański, M Juszczak… - Biomedical …, 2021 - spandidos-publications.com
… The H2 receptor agonist (amthamine dihydrobromide) had a statistically significant effect on collagen level in the myofibroblast cultures at all tested concentrations (Fig. 3B). Specifically, …
Number of citations: 2 www.spandidos-publications.com
Y Liao, T Luo, Z Zeng, B Chen, B Wu, C Chen, J Bin… - 2012 - Am Heart Assoc
… Mito-tracker and calcein plus CoCl 2 assay showed that either histamine or H2R selective agonist, amthamine dihydrobromide (AD), markedly increased mitochondrial permeability. In …
Number of citations: 0 www.ahajournals.org
NA Forward, SJ Furlong, Y Yang, TJ Lin… - The Journal of …, 2009 - journals.aai.org
… dihydrochloride inhibited T reg cell suppressor function to an extent that was comparable to histamine, whereas the H2 receptor-specific agonist amthamine dihydrobromide was without …
Number of citations: 85 journals.aai.org
H Francis, E Gaudio, Y Ueno, J Venter… - The FASEB …, 2010 - Wiley Online Library
Normal cholangiocytes proliferate after injury. Histamine (HA) interacts with four receptors (H1–H4). We have shown that histamine receptors (HRs) induce differential effects in …
Number of citations: 0 faseb.onlinelibrary.wiley.com
H Francis, J Venter, S De Morrow, S Glaser, B Vaculin… - 2007 - Wiley Online Library
… Normal rats were treated with the selective histamine agonists: H1R, HTMT dimaleate (375 μg/day) or H2R, amthamine dihydrobromide (375 μg/day) for 1 week. Following in vitro …
Number of citations: 0 faseb.onlinelibrary.wiley.com

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